![molecular formula C24H36O B14323629 1-[2-(Dodecyloxy)ethyl]naphthalene CAS No. 110027-30-0](/img/structure/B14323629.png)
1-[2-(Dodecyloxy)ethyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dodecyloxy)ethyl]naphthalene is an organic compound with the molecular formula C24H36O It is a derivative of naphthalene, where a dodecyloxyethyl group is attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)ethyl]naphthalene typically involves the alkylation of naphthalene with a dodecyloxyethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the naphthalene and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-[2-(Dodecyloxy)ethyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
1-[2-(Dodecyloxy)ethyl]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a component in certain polymer formulations.
作用機序
The mechanism of action of 1-[2-(Dodecyloxy)ethyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or nucleic acids, affecting various molecular pathways. The dodecyloxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity and function.
類似化合物との比較
1-[2-(Dodecyloxy)ethyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-[2-(Octyloxy)ethyl]naphthalene: Similar structure but with a shorter alkyl chain, affecting its physical properties and applications.
1-[2-(Hexadecyloxy)ethyl]naphthalene: Longer alkyl chain, which may enhance its lipophilicity and membrane interactions.
1-[2-(Methoxy)ethyl]naphthalene: Shorter alkyl chain and different chemical properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which balances solubility, reactivity, and interaction with biological systems, making it suitable for a range of applications.
特性
CAS番号 |
110027-30-0 |
|---|---|
分子式 |
C24H36O |
分子量 |
340.5 g/mol |
IUPAC名 |
1-(2-dodecoxyethyl)naphthalene |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-13-20-25-21-19-23-17-14-16-22-15-11-12-18-24(22)23/h11-12,14-18H,2-10,13,19-21H2,1H3 |
InChIキー |
UUJGUUAMIBLUON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



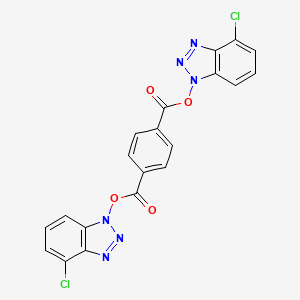
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
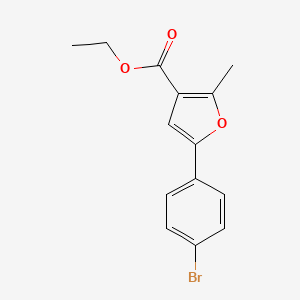

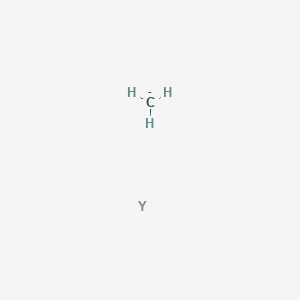
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
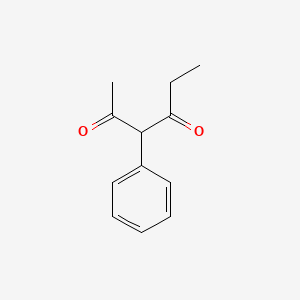
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
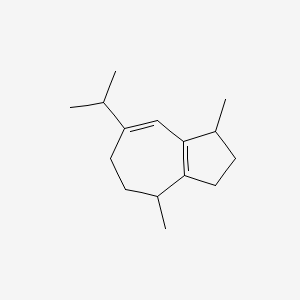
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)
![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)


